Ethyl 6-cyanopicolinate
Overview
Description
Ethyl 6-cyanopicolinate is a chemical compound with the IUPAC name ethyl 6-cyano-2-pyridinecarboxylate . It has a molecular weight of 176.17 and is typically a white to yellow or pale-red solid .
Synthesis Analysis
The synthesis of this compound involves the reaction of ethyl 6-bromopicolinate with CuCN in pyridine . The mixture is refluxed under argon for 16 hours, filtered through celite, and concentrated in vacuo. The product is then purified with flash chromatography in hexane/EE=1:1 .Molecular Structure Analysis
The InChI code for this compound is1S/C9H8N2O2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2H2,1H3
. This indicates that the molecule consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . Physical And Chemical Properties Analysis
This compound is a white to yellow or pale-red solid . It is stored at room temperature .Scientific Research Applications
Synthesis and Biological Evaluation
One application of similar compounds involves the synthesis and biological evaluation of bromophenol derivatives, highlighting the role of organic synthesis in creating compounds with potential therapeutic benefits. For instance, Boztaş et al. (2019) explored the synthesis of bromophenol derivatives with cyclopropyl moieties, demonstrating their effectiveness as inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019). This research underscores the importance of synthetic compounds in medicinal chemistry.
Antioxidant Profile Study
Another study by Kumar et al. (2007) on the antioxidant profile of ethoxyquin and its analogs, including those with ethyl moieties, suggests potential applications in studying and developing new antioxidants. Such compounds could have implications in food preservation, pharmaceuticals, and the study of diseases linked to oxidative stress (Kumar et al., 2007).
Catalysis and Chemical Synthesis
In catalysis and chemical synthesis, compounds similar to Ethyl 6-cyanopicolinate serve as key intermediates or catalysts. For example, Fraga-Dubreuil et al. (2000) demonstrated the use of focused microwave irradiations to assist solvent-free dipolar cycloaddition reactions, leading to the synthesis of ethyl 4-cyano-2-oxazoline-4-carboxylates. Such methodologies are critical in developing efficient, environmentally-friendly synthetic routes (Fraga-Dubreuil et al., 2000).
Material Science and Nanotechnology
The exploration of new materials, such as polymers and nanomaterials, often involves compounds with functionalities similar to this compound. Grube et al. (2018) investigated the hydrodynamic characteristics of poly(2-oxazoline)s, highlighting the potential of these materials in biomedical applications and as alternatives to poly(ethylene glycol) (Grube et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 6-cyanopicolinate is a chemical compound with the molecular formula C9H8N2O2 The primary targets of this compound are currently not well-documented in the literature
Pharmacokinetics
Some general properties have been reported . The compound has high gastrointestinal absorption and is BBB permeant, suggesting it can cross the blood-brain barrier . . These properties can impact the bioavailability of the compound, but more detailed studies are needed to fully understand its pharmacokinetics.
Biochemical Analysis
Biochemical Properties
It is known that the compound is involved in non-oxidative metabolism of ethanol (NOME), which produces fatty acid ethyl esters (FAEEs) via carboxylester lipase (CEL) and other enzyme action . This process is implicated in mitochondrial injury and acute pancreatitis .
Cellular Effects
It is known that the compound is involved in the metabolism of ethanol, which can have various effects on cells . For example, ethanol metabolism can lead to the production of acetaldehyde, a toxic metabolite that can cause DNA damage and other cellular effects .
Molecular Mechanism
It is known to be involved in the non-oxidative metabolism of ethanol, which produces fatty acid ethyl esters (FAEEs) via carboxylester lipase (CEL) and other enzyme action . This process can lead to the production of acetaldehyde, a toxic metabolite that can cause DNA damage .
Temporal Effects in Laboratory Settings
It is known that the compound is involved in the metabolism of ethanol, which can have various temporal effects on cells .
Dosage Effects in Animal Models
It is known that the compound is involved in the metabolism of ethanol, which can have various dosage-dependent effects in animal models .
Metabolic Pathways
Ethyl 6-cyanopicolinate is involved in the non-oxidative metabolism of ethanol, which produces fatty acid ethyl esters (FAEEs) via carboxylester lipase (CEL) and other enzyme action . This process is implicated in mitochondrial injury and acute pancreatitis .
Transport and Distribution
It is known that the compound is involved in the metabolism of ethanol, which can have various effects on the transport and distribution of metabolites within cells .
Subcellular Localization
It is known that the compound is involved in the metabolism of ethanol, which can have various effects on the subcellular localization of metabolites .
Properties
IUPAC Name |
ethyl 6-cyanopyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-2-13-9(12)8-5-3-4-7(6-10)11-8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOOHRDXEPERKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20540099 | |
Record name | Ethyl 6-cyanopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97483-79-9 | |
Record name | Ethyl 6-cyanopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20540099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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